Tributyl(4-fluorophenyl)stannane

Catalog No.
S1520064
CAS No.
17151-47-2
M.F
C18H31FSn
M. Wt
385.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(4-fluorophenyl)stannane

CAS Number

17151-47-2

Product Name

Tributyl(4-fluorophenyl)stannane

IUPAC Name

tributyl-(4-fluorophenyl)stannane

Molecular Formula

C18H31FSn

Molecular Weight

385.1 g/mol

InChI

InChI=1S/C6H4F.3C4H9.Sn/c7-6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;

InChI Key

FLPKMHDTSOPPOJ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)F

Precursor for Fluorophenyl-Containing Compounds

Tributyl(4-fluorophenyl)stannane serves as a valuable precursor for the synthesis of various fluorophenyl-containing compounds through well-established organotin chemistry reactions. These reactions include:

  • Negishi coupling: This cross-coupling reaction allows the formation of carbon-carbon bonds between the fluorophenyl group and various organic halides or pseudohalides in the presence of a nickel or palladium catalyst. This versatility makes it useful for synthesizing diverse fluorophenyl-containing molecules, including pharmaceuticals, agrochemicals, and functional materials.
  • Stille coupling: Similar to Negishi coupling, Stille coupling enables the formation of carbon-carbon bonds between the fluorophenyl group and organic electrophiles, such as vinyl or aryl halides, using palladium catalysts. This reaction offers another avenue for the synthesis of complex fluorophenyl-containing molecules.

Fluorine Transfer Reagent

Tributyl(4-fluorophenyl)stannane can act as a mild and selective fluorinating agent in specific reactions. The labile tin-fluorine bond allows the transfer of the fluorine atom to suitable acceptors, enabling the introduction of fluorine into various organic molecules. This controlled fluorination approach is particularly useful in the synthesis of fluorinated pharmaceuticals and functional materials with specific properties.

Radical Precursor

Tributyl(4-fluorophenyl)stannane can be used to generate fluorophenyl radicals through various methods, such as photolysis or treatment with radical initiators. These fluorophenyl radicals can participate in various radical reactions, including:

  • Polymerization: Fluorophenyl radicals can initiate the polymerization of various monomers, leading to the formation of fluorinated polymers with unique properties like improved thermal stability and electrical conductivity.
  • Addition reactions: Fluorophenyl radicals can undergo addition reactions with unsaturated organic compounds, providing a route to synthesize fluorinated molecules with specific functionalities.

Tributyl(4-fluorophenyl)stannane is an organotin compound characterized by the presence of a tributyl group and a 4-fluorophenyl moiety. Its molecular formula is C₁₈H₃₁FSn, with a molar mass of 385.15 g/mol. This compound is notable for its unique structure, which includes a tin atom bonded to three butyl groups and a fluorinated phenyl group. It is primarily used in organic synthesis and catalysis due to its reactivity and ability to participate in various

  • Nucleophilic Coupling Reactions: It acts as a nucleophile in reactions where it couples with electrophiles, forming new carbon-carbon bonds. This property makes it valuable in the synthesis of complex organic molecules.
  • Fluorination Reactions: The compound can undergo fluorination, particularly when mediated by silver salts, leading to the formation of functionalized aryl fluorides. This reaction is essential for creating various fluorinated compounds used in pharmaceuticals and agrochemicals .
  • Stannylation: It can also serve as a stannylating agent, introducing the tributyl(4-fluorophenyl) group into other organic substrates, which can enhance their reactivity or solubility.

Several methods exist for synthesizing tributyl(4-fluorophenyl)stannane:

  • Direct Stannylation: This method involves the reaction of 4-fluorophenylic precursors with tributyltin chloride under suitable conditions (e.g., temperature and solvent) to yield tributyl(4-fluorophenyl)stannane.
  • Nucleophilic Substitution: In this approach, a suitable electrophile reacts with tributylstannane derivatives to introduce the 4-fluorophenyl group.
  • Fluorination of Aryl Stannanes: As mentioned earlier, silver-mediated methods can be employed to fluorinate aryl stannanes effectively, leading to the desired compound .

Tributyl(4-fluorophenyl)stannane finds applications in various fields:

  • Organic Synthesis: It is widely used as a reagent for synthesizing complex organic molecules due to its ability to form carbon-carbon bonds.
  • Catalysis: The compound serves as a catalyst in several reactions, enhancing reaction rates and selectivity.
  • Material Science: Its unique properties make it suitable for developing new materials, particularly those requiring specific electronic or optical characteristics .

Interaction studies involving tributyl(4-fluorophenyl)stannane primarily focus on its reactivity with electrophiles and other nucleophiles. These studies help elucidate its role in various chemical transformations and its potential applications in medicinal chemistry and materials science. Understanding these interactions provides insights into how this compound can be utilized more effectively in synthetic strategies .

Several compounds share structural similarities with tributyl(4-fluorophenyl)stannane. Here are some notable examples:

Compound NameStructure TypeUnique Features
TributylphenylstannaneOrganotinLacks fluorine; used for similar nucleophilic reactions.
Triphenyltin chlorideOrganotinMore sterically hindered; often used in biocides.
Triethyl(4-fluorophenyl)tinOrganotinUtilizes ethyl groups instead of butyl; different solubility characteristics.
Dibutyl(4-fluorophenyl)tinOrganotinContains two butyl groups; may exhibit different reactivity patterns compared to tributyl derivative.

Tributyl(4-fluorophenyl)stannane stands out due to its combination of three butyl groups and a fluorinated aromatic system, which enhances its reactivity and potential applications in organic synthesis compared to other organotin compounds. Its unique structure allows for diverse chemical transformations that may not be feasible with simpler or less substituted analogs .

Dates

Last modified: 08-15-2023

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